beta-Alanine, N-(3-phenoxybenzoyl)-

Vue d'ensemble

Description

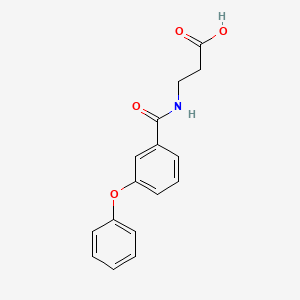

Beta-Alanine, N-(3-phenoxybenzoyl)-: is an organic compound with the chemical formula C16H15NO4 . It is a white solid that is stable at room temperature and has good solubility properties . This compound is commonly used as an intermediate in the pharmaceutical industry for the synthesis of various drugs and other organic compounds .

Méthodes De Préparation

The preparation of Beta-Alanine, N-(3-phenoxybenzoyl)- typically involves organic synthesis techniques. The specific synthetic routes and reaction conditions can be designed and optimized based on the research requirements . Industrial production methods often involve the use of advanced organic synthesis technologies to ensure high yield and purity .

Analyse Des Réactions Chimiques

Beta-Alanine, N-(3-phenoxybenzoyl)- undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .

Applications De Recherche Scientifique

Scientific Research Applications

1. Athletic Performance Enhancement:

- Mechanism: Beta-Alanine supplementation has been shown to increase muscle carnosine levels, which enhances the muscle's ability to buffer lactic acid during intense exercise. This buffering capacity can improve performance in activities lasting from 1 to 10 minutes .

- Studies: A meta-analysis indicated that beta-alanine supplementation significantly improves exercise capacity and performance, especially in high-intensity activities. For instance, participants supplementing with beta-alanine showed an increase in total work done and time to exhaustion compared to controls .

2. Muscle Preservation:

- Elderly Population: Beta-Alanine may help mitigate age-related muscle loss (sarcopenia) by improving exercise capacity in older adults. Studies suggest it enhances endurance and delays muscle fatigue, although it may not significantly affect strength training outcomes .

3. Therapeutic Potential:

- Neurological Benefits: Emerging research suggests that beta-alanine may have neuroprotective effects due to its role in carnosine synthesis, which could be beneficial in conditions like Alzheimer's disease and other neurodegenerative disorders.

- Chronic Conditions: Beta-Alanine has been investigated for its potential benefits in chronic obstructive pulmonary disease (COPD) and other conditions where muscle function is compromised .

Data Table: Summary of Research Findings

| Study Reference | Population | Dosage | Duration | Key Findings |

|---|---|---|---|---|

| Hill et al. (2007) | Athletes | 4-6 g/day | 10 weeks | Increased time to exhaustion by 16% |

| Hobson et al. (2012) | Various | 3-6 g/day | 4-6 weeks | Significant improvement in high-intensity performance |

| Saunders et al. (2017) | Athletes | 6.4 g/day | 24 weeks | Individual variability in carnosine synthesis observed |

Case Studies

Case Study 1: High-Intensity Training

In a controlled study involving trained athletes, participants supplemented with beta-alanine for 8 weeks. Results indicated a significant increase in muscle carnosine levels and improved performance metrics during high-intensity interval training (HIIT).

Case Study 2: Elderly Fitness Program

A program aimed at improving physical fitness among elderly participants incorporated beta-alanine supplementation. The study reported enhanced endurance during aerobic activities and improved overall quality of life metrics.

Mécanisme D'action

The mechanism of action of Beta-Alanine, N-(3-phenoxybenzoyl)- involves its interaction with specific molecular targets and pathways. For example, it may act on inflammation-related pathways and proteins, thereby exerting anti-inflammatory effects . The compound may also interact with enzymes and receptors involved in metabolic processes .

Comparaison Avec Des Composés Similaires

Beta-Alanine, N-(3-phenoxybenzoyl)- can be compared with other similar compounds, such as:

Beta-Alanine: A naturally occurring beta amino acid with the chemical formula C3H7NO2.

N-(3-phenoxybenzoyl)-glycine: Another compound with a similar structure but different functional groups, leading to different chemical properties and applications.

Activité Biologique

Beta-Alanine, N-(3-phenoxybenzoyl)- is a compound that combines beta-alanine, a non-essential amino acid, with a phenoxybenzoyl moiety. This compound has garnered attention due to its potential biological activities, particularly in the context of exercise performance, cellular health, and neuroprotection. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, effects on exercise performance, and potential therapeutic applications.

Carnosine Synthesis

Beta-alanine serves as a precursor for carnosine synthesis in skeletal muscle. Carnosine acts as an intracellular buffer that helps maintain pH levels during high-intensity exercise by neutralizing hydrogen ions (H+) produced during anaerobic metabolism. This buffering capacity is crucial for delaying muscle fatigue and enhancing performance during sustained physical activity .

Neurotransmitter Role

Beta-alanine also functions as a neurotransmitter. It acts as a non-selective agonist at glycine receptors and influences G protein-coupled receptors in neurons. This suggests that beta-alanine may play a role in modulating neuronal excitability and could have implications for conditions such as anxiety and stress resilience .

Exercise Performance

Numerous studies have demonstrated the ergogenic effects of beta-alanine supplementation on exercise performance:

- Muscle Carnosine Concentrations : Supplementation with 4–6 g of beta-alanine daily for 2 to 4 weeks significantly increases muscle carnosine concentrations, which enhances the buffering capacity of muscles .

- Time to Exhaustion (TTE) : Research indicates improvements in TTE during high-intensity exercise tasks lasting between 1 to 4 minutes. For instance, one study reported a relative effect of 115.2% in cycling TTE at 110% of maximal power output after beta-alanine supplementation .

- Specific Sports Performance : Beta-alanine supplementation has shown positive effects across various sports. In recreational runners, it improved 800-meter race times, while elite climbers experienced enhanced performance in continuous climbing .

Study on Resistance Training

A systematic review analyzed the impact of beta-alanine on resistance training outcomes. The review included data from 40 studies involving over 1400 participants. It concluded that beta-alanine supplementation significantly improved exercise capacity (effect size = 0.4998) compared to placebo controls, particularly in exercises lasting between 0.5 to 10 minutes .

Cognitive Function and Stress Resilience

Recent research has suggested that beta-alanine may also enhance cognitive function and resilience against stress-related conditions such as post-traumatic stress disorder (PTSD) and mild traumatic brain injury (mTBI). The physiological mechanisms underlying these effects are still being explored but may relate to beta-alanine’s role in neurotransmission and neuronal health .

Safety and Side Effects

Beta-alanine is generally regarded as safe when taken at recommended dosages (4–6 g per day). The most commonly reported side effect is paresthesia (tingling sensation), which can be mitigated by using lower doses or sustained-release formulations . No significant adverse health effects have been documented with long-term use.

Propriétés

IUPAC Name |

3-[(3-phenoxybenzoyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO4/c18-15(19)9-10-17-16(20)12-5-4-8-14(11-12)21-13-6-2-1-3-7-13/h1-8,11H,9-10H2,(H,17,20)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KKMHSMSFWDBLCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=CC(=C2)C(=O)NCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.